Product packaging for [Mpa1, D-Tyr(Et)2, L-Tic7]OT(Cat. No.:)

[Mpa1, D-Tyr(Et)2, L-Tic7]OT

Katalognummer: B10839030
Molekulargewicht: 1082.3 g/mol
InChI-Schlüssel: XCBFBYRYXJOIRC-SXXMFYQFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

[Mpa1, D-Tyr(Et)2, L-Tic7]OT is a potent and selective oxytocin receptor (OTR) antagonist designed for pharmacological research. This analogue is synthesized through rational peptide design, incorporating specific modifications to enhance its properties. The substitution with β-mercaptopropionic acid (Mpa) at position 1 increases metabolic stability compared to the native oxytocin peptide . The key modification of D-Tyr(Et) in position 2 is a established strategy for conferring potent antagonistic activity and improving selectivity for the OTR over related vasopressin receptors . Furthermore, the incorporation of the conformationally restricted amino acid L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-Tic) at position 7 is intended to lock the peptide backbone into a specific conformation that favors high binding affinity and antagonistic efficacy at the oxytocin receptor . Compounds with this combination of modifications are primary tools for studying the physiological and pathophysiological roles of oxytocin. Research applications include the investigation of uterine contraction mechanisms and preterm labor, as well as the exploration of oxytocin's function in social behavior, stress, and cardiovascular regulation. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H71N11O12S2 B10839030 [Mpa1, D-Tyr(Et)2, L-Tic7]OT

Eigenschaften

Molekularformel

C50H71N11O12S2

Molekulargewicht

1082.3 g/mol

IUPAC-Name

(3S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-2-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C50H71N11O12S2/c1-6-28(5)43-49(71)56-33(16-17-39(51)62)45(67)57-36(23-40(52)63)46(68)59-37(26-75-74-19-18-42(65)55-35(47(69)60-43)21-29-12-14-32(15-13-29)73-7-2)50(72)61-25-31-11-9-8-10-30(31)22-38(61)48(70)58-34(20-27(3)4)44(66)54-24-41(53)64/h8-15,27-28,33-38,43H,6-7,16-26H2,1-5H3,(H2,51,62)(H2,52,63)(H2,53,64)(H,54,66)(H,55,65)(H,56,71)(H,57,67)(H,58,70)(H,59,68)(H,60,69)/t28-,33-,34-,35-,36-,37-,38-,43-/m0/s1

InChI-Schlüssel

XCBFBYRYXJOIRC-SXXMFYQFSA-N

Isomerische SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CC4=CC=CC=C4C[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Kanonische SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Herkunft des Produkts

United States

Chemical Synthesis and Advanced Structural Characterization of Mpa1, D Tyr Et 2, L Tic7 Ot

Methodologies for the Chemical Synthesis of Complex Cyclic Peptide Analogs

The synthesis of intricate peptide analogs like [Mpa1, D-Tyr(Et)2, L-Tic7]OT relies on a combination of advanced chemical strategies. These methods allow for the precise incorporation of unnatural residues and the formation of specific cyclic structures, which are crucial for the molecule's final properties. rsc.orgcharnwooddiscovery.com

Solid-Phase Peptide Synthesis (SPPS) Strategies for Incorporating Modified and Unnatural Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for assembling the linear precursor of this compound. smolecule.comsigmaaldrich.com This technique involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. sigmaaldrich.comtcgls.com

For complex peptides, the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed. smolecule.com Key aspects of this process include:

Resin Selection : A Rink amide resin is often chosen to generate the C-terminal amide, which mimics the structure of native oxytocin (B344502). smolecule.comsigmaaldrich.com Polystyrene-based resins are selected to balance mechanical stability with solvent accessibility, a critical factor for accommodating bulky amino acid residues. smolecule.com

Protecting Groups : The Fmoc group temporarily protects the N-terminus of the amino acid being added. It is removed by treatment with a mild base, typically piperidine, before the next amino acid is coupled. sigmaaldrich.compeptide.com Permanent protecting groups, such as tert-butyl (tBu), protect reactive amino acid side chains and are removed at the final cleavage step. tcgls.com

Coupling Reagents : The formation of the amide (peptide) bond between amino acids is facilitated by coupling reagents. A common combination is N,N'-diisopropylcarbodiimide (DIC) and a benzotriazole (B28993) derivative like Oxyma Pure to ensure efficient bond formation and minimize side reactions. smolecule.comamazonaws.com

Incorporation of Unnatural Amino Acids : The integration of non-standard amino acids often presents challenges such as steric hindrance, which may require extended coupling times, elevated temperatures, or specialized coupling agents to achieve high yields. rsc.orgcharnwooddiscovery.com These amino acids are typically introduced as pre-synthesized, Fmoc-protected building blocks. royalsocietypublishing.orglookchem.com

Synthesis StepReagent/ConditionPurposeCitation
Resin Rink Amide ResinGenerates C-terminal amide smolecule.com
N-α Protection FmocTemporary N-terminal protection sigmaaldrich.com
Deprotection Piperidine in DMFRemoval of Fmoc group sigmaaldrich.compeptide.com
Coupling DIC / Oxyma PurePeptide bond formation smolecule.comamazonaws.com
Final Cleavage Trifluoroacetic Acid (TFA)Cleavage from resin and removal of side-chain protecting groups smolecule.com

Stereochemical and Side-Chain Modifications: Integration of D-Tyr(Et)2 and L-Tic7 Residues

The specific biological properties of this compound are heavily influenced by the inclusion of D-Tyr(Et)2 and L-Tic7. The incorporation of unnatural amino acids, particularly those with D-stereochemistry or constrained geometries, is a key strategy in modern peptide drug design. rsc.orgcharnwooddiscovery.comnih.gov

D-Tyr(Et)2 (O-Ethyl-D-tyrosine) : The substitution of the native L-tyrosine at position 2 with its D-enantiomer, and the ethylation of the phenolic hydroxyl group, are critical modifications. The D-amino acid helps to induce specific conformational folds and can increase resistance to enzymatic degradation. researchgate.netnih.gov The ethyl ether group alters the hydrophobicity and hydrogen-bonding capacity of the side chain. This residue is incorporated during SPPS using a pre-synthesized Fmoc-D-Tyr(OEt)-OH building block. smolecule.comlookchem.com The ethyl ether is stable to the standard Fmoc deprotection conditions but requires careful handling during the final acid cleavage to prevent degradation. smolecule.com

L-Tic7 (L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) : The incorporation of L-Tic at position 7 introduces a highly constrained cyclic amino acid. nih.gov This rigid structure significantly limits the conformational freedom of the peptide backbone in its vicinity. researchgate.net The presence of Tic can lead to the formation of both cis and trans isomers around the peptide bond preceding it (the Cys6-Tic7 bond), which can be observed using NMR spectroscopy. nih.gov The steric bulk of the Fmoc-L-Tic-OH building block often necessitates extended coupling times or higher temperatures to ensure its successful incorporation during SPPS. smolecule.compeptide.com

C-Terminal Modification Strategies in Peptide Analog Design

The C-terminus of a peptide significantly impacts its biochemical properties, including stability, charge, and biological activity. Native oxytocin features a C-terminal glycinamide (B1583983) (-Gly-NH2). tandfonline.com This amidation is a common modification in peptide drug design. sigmaaldrich.comfrontiersin.org

The primary reasons for C-terminal amidation include:

Mimicking Native Structure : Many endogenous peptides are C-terminally amidated, and this modification is often crucial for their biological function. sigmaaldrich.com

Increasing Stability : The amide group replaces the negatively charged C-terminal carboxylate (-COOH), neutralizing the charge and making the peptide less susceptible to degradation by carboxypeptidases. sigmaaldrich.comfrontiersin.org

Altering Receptor Interaction : Removing the negative charge can affect how the peptide interacts with its target receptor, sometimes enhancing binding affinity and biological activity. frontiersin.org

In SPPS, C-terminal amidation is typically achieved by using a specific type of resin, such as the Rink Amide resin, which releases the peptide as a C-terminal amide upon cleavage with acid. smolecule.comresearchgate.net Other C-terminal modifications, such as esterification or the attachment of functional moieties like fluorescent labels or glycosylation units, can also be employed to modulate a peptide's properties. nih.govrsc.org

Elucidation of the Three-Dimensional Conformation and Dynamics of this compound

Understanding the three-dimensional structure of this compound in solution is critical for correlating its chemical modifications with its biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose, providing detailed atomic-level information on the peptide's conformation and flexibility. rsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy provides a wealth of data that can be used to determine the ensemble of conformations a flexible peptide like this compound adopts in solution. mdpi.comresearchgate.net This is often achieved by integrating experimental NMR data with molecular dynamics (MD) simulations. rsc.orgresearchgate.net

Key NMR experiments and their applications include:

TOCSY (Total Correlation Spectroscopy) : Used to identify the spin systems of individual amino acid residues in the peptide.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information on through-space distances between protons that are close to each other (typically < 5 Å). These distance restraints are fundamental for defining the peptide's 3D fold, including characteristic turns and the relative orientation of side chains. rsc.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached heteronuclei (like ¹³C or ¹⁵N). ¹H-¹³C HSQC spectra are particularly useful for resolving signal overlap and confirming assignments. nih.gov

Chemical Shift Analysis : The chemical shifts of specific protons (e.g., Hα) and carbons (Cα, Cβ) are sensitive to the local secondary structure. Deviations from "random coil" values can indicate the presence of stable structural elements like β-turns. tandfonline.comnih.gov

J-Coupling Constants : The ³J(HN,Hα) coupling constant can provide information about the backbone dihedral angle φ, helping to restrain the peptide's conformation. mdpi.com

For oxytocin analogs, NMR studies focus on defining the conformation of the 20-membered cyclic ring and the flexible C-terminal tail. tandfonline.comresearchgate.net Studies on related analogs have shown that modifications like the introduction of Tic can induce the presence of both cis and trans conformers around the Xaa-Tic peptide bond, which manifests as two distinct sets of signals in the NMR spectra. nih.gov The relative populations of these conformers can be quantified and may correlate with the observed biological activity. nih.gov

NMR ParameterInformation ProvidedCitation
NOE Intensities Inter-proton distances (<5 Å), defines 3D fold rsc.orgnih.gov
Chemical Shifts (Hα, Cα, Cβ) Secondary structure elements (e.g., β-turns) tandfonline.comnih.gov
³J(HN,Hα) Coupling Constants Backbone dihedral angle (φ) constraints mdpi.com
Multiple Signal Sets Presence of conformational isomers (e.g., cis/trans) nih.gov

Other Spectroscopic Methods for Conformational Analysis (e.g., Circular Dichroism, Fourier Transform Infrared Spectroscopy)

Beyond nuclear magnetic resonance (NMR), other spectroscopic techniques are vital for elucidating the conformational properties of [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT. Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy, in particular, provide critical insights into the peptide's secondary structure and the influence of its unique amino acid substitutions.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful non-destructive technique used to investigate the secondary structure and conformational changes in peptides and proteins. thermofisher.com It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. For oxytocin analogues like [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT, CD spectra yield valuable information on the conformation of the peptide backbone, the disulfide bridge, and the orientation of aromatic side chains. nih.gov

In the study of oxytocin antagonists, CD spectroscopy has been used to compare the conformational properties of various analogues. nih.govnih.gov The spectra typically show distinct bands that correspond to specific structural elements:

Far-UV Region (below 250 nm): This region is dominated by the absorption of peptide backbone amide bonds. The shape and magnitude of CD signals in this area are characteristic of secondary structures like β-turns, which are prevalent in the 20-membered ring of oxytocin analogues. tandfonline.com

Near-UV Region (250-320 nm): Signals in this region arise from the disulfide bond and aromatic chromophores. nih.gov The disulfide bond (-S-S-) in cyclic peptides is inherently chiral and produces a broad CD band around 250 nm. The conformation of this bond is crucial for biological activity. karger.com The D-Tyr(Et)² residue also contributes to the near-UV spectrum, and changes in its environment and orientation can be monitored. nih.gov

Comparative studies between oxytocin agonists and antagonists have revealed significant differences in their CD spectra, indicating distinct backbone and disulfide bond conformations. nih.gov For instance, potent antagonists often exhibit more rigid conformations, which is reflected by more intense CD transitions. nih.gov The analysis of [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT using CD spectroscopy would thus provide a detailed picture of its solution conformation, which is essential for understanding its structure-activity relationship.

Table 1: Typical Applications of Circular Dichroism in the Analysis of Oxytocin Analogues

Spectral Region Chromophore Structural Information Obtained
Far-UV (<250 nm) Peptide Backbone (Amide Bonds) Provides insight into the peptide's secondary structure, such as the presence and type of β-turns within the cyclic portion. tandfonline.com
Near-UV (250-280 nm) Disulfide Bond (-S-S-) Reveals information about the dihedral angle and chirality of the disulfide bridge, a key determinant of the overall ring conformation. nih.govkarger.com
Near-UV (270-290 nm) Tyrosine Side Chain Monitors the local environment and orientation of the aromatic D-Tyr(Et)² residue, which can influence receptor binding. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for analyzing the secondary structure of peptides in various environments. nih.gov It works by measuring the absorption of infrared radiation by the molecule, which causes molecular vibrations at specific frequencies corresponding to its chemical bonds. For peptides, the amide I and amide II bands are particularly informative. thermofisher.comnih.gov

Amide I Band (1600–1700 cm⁻¹): This band, arising primarily from C=O stretching vibrations of the peptide backbone, is highly sensitive to the peptide's secondary structure. nih.govrsc.org The exact frequency of the Amide I peak can distinguish between different conformations such as α-helices, β-sheets, and β-turns. rsc.orgoup.com For a cyclic peptide like [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT, which is expected to contain β-turn structures, FTIR can confirm the presence of these folds. tandfonline.com

Amide II Band (1500–1600 cm⁻¹): This band results from N-H bending and C-N stretching vibrations. It can be used to monitor processes like hydrogen-deuterium exchange, which provides information on the solvent accessibility of backbone amides. nih.gov

The introduction of conformationally restricted residues like L-Tic is known to stabilize specific secondary structures. nih.gov FTIR analysis of [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT would allow for the characterization of the hydrogen-bonding network and the precise nature of the turn structures stabilized by this residue, complementing the data obtained from CD and NMR spectroscopy. nih.gov

Table 2: Characteristic Amide I Frequencies in FTIR for Peptide Secondary Structures

Secondary Structure Typical Amide I Wavenumber (cm⁻¹)
α-Helix ~1650–1660
β-Sheet ~1618–1640 and ~1670-1690
β-Turn ~1660–1670
Random Coil ~1640–1650

Source: Adapted from findings in materials science and biopolymer analysis. thermofisher.comrsc.org

Advanced Mass Spectrometry for Confirming Peptide Sequence and Purity (within a research context)

In the research and development of synthetic peptides like [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT, mass spectrometry (MS) is an indispensable analytical technique for verifying the primary structure and assessing the purity of the final product. nih.gov Following solid-phase peptide synthesis, MS provides definitive confirmation that the correct molecule has been produced. smolecule.com

Molecular Weight Determination

The first step in the MS analysis is to confirm the molecular weight of the synthesized peptide. "Soft" ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used. nih.gov These methods are ideal for large, non-volatile molecules like peptides as they impart minimal excess energy, keeping the molecule intact. The instrument measures the mass-to-charge ratio (m/z) of the ionized peptide. For [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT, the experimentally determined mass should match the theoretical (calculated) mass of its chemical formula, C₅₀H₇₁N₁₁O₁₂S₂, providing strong evidence of a successful synthesis.

Peptide Sequencing with Tandem Mass Spectrometry (MS/MS)

To confirm that the amino acids are in the correct order, including the non-standard residues, tandem mass spectrometry (MS/MS) is employed. epfl.ch In this technique, the intact peptide ion (the "parent" or "precursor" ion) is selected and then fragmented inside the mass spectrometer through collision-induced dissociation (CID) or other methods.

The fragmentation typically occurs at the peptide bonds, creating a series of predictable fragment ions (b-ions and y-ions). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. By analyzing the resulting fragment spectrum, the entire amino acid sequence can be reconstructed de novo and compared to the expected sequence. nih.gov This process is crucial for verifying the correct incorporation of the modified residues Mpa¹, D-Tyr(Et)², and L-Tic⁷ at their designated positions. It also serves as a rigorous purity check, as the presence of unexpected fragment ions could indicate impurities or side-products from the synthesis.

Table 3: Mass Spectrometry Data for [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT

Parameter Description Expected Value / Method
Chemical Formula The elemental composition of the peptide. C₅₀H₇₁N₁₁O₁₂S₂
Theoretical Mass The calculated monoisotopic molecular weight based on the chemical formula. ~1081.47 Da
Ionization Technique Method used to generate gas-phase ions of the peptide for MS analysis. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)
Sequencing Method Technique used to confirm the amino acid sequence. Tandem Mass Spectrometry (MS/MS) via Collision-Induced Dissociation (CID)

Molecular Recognition and Receptor Binding Profile of Mpa1, D Tyr Et 2, L Tic7 Ot

Quantitative Assessment of Receptor Binding Affinity and Kinetics

The affinity and kinetics of a ligand's binding to its receptor are fundamental determinants of its biological activity. For L-368,899, these properties have been extensively characterized using various in vitro techniques.

Radioligand Displacement Binding Assays at Cloned Oxytocin (B344502) Receptor (OTR) and Vasopressin Receptor Subtypes (V1a, V1b, V2)

Radioligand displacement assays are a standard method for determining the binding affinity of a compound for a specific receptor. In these assays, the compound of interest (the "cold" ligand) competes with a radiolabeled ligand for binding to the receptor. The concentration of the cold ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the equilibrium dissociation constant (Ki).

Studies have consistently shown that L-368,899 is a potent antagonist at the human oxytocin receptor, with reported IC50 and Ki values in the low nanomolar range. caymanchem.comsci-hub.boxtocris.com For instance, in assays using isolated human uterine tissue, L-368,899 displayed an IC50 of 8.9 nM. caymanchem.com Similarly, high affinity was observed for the rat OTR, with a Ki value of 3.6 nM and an IC50 of 26 nM reported for rat uterine tissue. caymanchem.comsci-hub.box

The binding affinity of L-368,899 has also been assessed at the three main vasopressin receptor subtypes: V1a, V1b, and V2. These assays reveal that L-368,899 has a significantly lower affinity for these receptors compared to the OTR. Reported IC50 values for human V1a and V2 receptors are 370 nM and 570 nM, respectively. caymanchem.comtocris.comrndsystems.com This demonstrates the compound's selectivity for the oxytocin receptor. Research in other species, such as the coyote, has further corroborated these findings, showing a high affinity for the OTR (Ki = 12.38 nM) and a much lower affinity for the V1a receptor (Ki = 511.6 nM). nih.gov

ReceptorSpeciesTissue/SystemBinding Affinity (Ki/IC50)Reference(s)
Oxytocin Receptor (OTR) HumanUterusIC50 = 8.9 nM tocris.com, rndsystems.com, caymanchem.com
HumanUterusKi = 13 nM sci-hub.box
RatUterusKi = 3.6 nM sci-hub.box
RatUterusIC50 = 26 nM caymanchem.com
CoyoteBrainKi = 12.38 nM nih.gov
Vasopressin V1a Receptor HumanLiverIC50 = 370 nM tocris.com, rndsystems.com, caymanchem.com
CoyoteBrainKi = 511.6 nM nih.gov
Vasopressin V1b Receptor --Data not prominently available in search results-
Vasopressin V2 Receptor HumanKidneyIC50 = 570 nM tocris.com, rndsystems.com, caymanchem.com

Determination of Ligand-Receptor Association and Dissociation Rates (Binding Kinetics)

Beyond equilibrium binding affinity, the rates at which a ligand associates (kon) and dissociates (koff) from its receptor are crucial for understanding its pharmacodynamic profile. nih.govexcelleratebio.com These kinetic parameters determine the duration of action of a drug at its target. excelleratebio.com While specific kon and koff values for L-368,899 are not extensively detailed in the provided search results, the compound's characterization as a potent and competitive antagonist in functional assays implies a dynamic interaction with the receptor. sci-hub.box For example, in isolated rat uterus, L-368,899 competitively antagonized oxytocin-induced contractions with a pA2 value of 8.9, indicating a reversible and competitive binding mode. caymanchem.comsci-hub.box The development of advanced techniques, such as in-solution binding kinetics measurements, offers a pathway to more precisely determine these rates for compounds like L-368,899, free from the constraints of surface-based methods. fidabio.com

Detailed Analysis of the Receptor Selectivity Profile of [Mpa1, D-Tyr(Et)2, L-Tic7]OT

Receptor selectivity is a critical attribute of a pharmacological agent, as it minimizes off-target effects. L-368,899 is noted for its favorable selectivity for the oxytocin receptor over the structurally similar vasopressin receptors. wikipedia.org

Differential Binding to Oxytocin Receptor versus Vasopressin Receptor Subtypes (V1a, V1b, V2)

The data from radioligand binding assays clearly illustrate the selectivity of L-368,899. The ratio of binding affinities (Ki or IC50 values) for vasopressin receptors versus the oxytocin receptor provides a quantitative measure of this selectivity. Based on the reported IC50 values, L-368,899 is over 40-fold more selective for the human OTR (IC50 = 8.9 nM) compared to the V1a receptor (IC50 = 370 nM) and over 60-fold more selective compared to the V2 receptor (IC50 = 570 nM). tocris.comrndsystems.com Studies in coyotes also demonstrated a 40-fold greater selectivity for the OTR over the V1a receptor. nih.govnih.gov This selectivity is a key feature that makes L-368,899 a valuable tool for specifically investigating oxytocin-mediated physiological processes. wikipedia.orgnih.gov

Receptor ComparisonSelectivity Ratio (V-R / OTR)SpeciesReference(s)
V1a / OTR ~41.6Human tocris.com, rndsystems.com, caymanchem.com
V2 / OTR ~64.0Human tocris.com, rndsystems.com, caymanchem.com
V1a / OTR ~40Coyote nih.gov, nih.gov

Methodological Approaches for Discriminating Receptor Subtype Selectivity

The primary method used to determine the receptor subtype selectivity of L-368,899 is the competitive radioligand binding assay . caymanchem.comnih.gov This technique involves using cloned, expressed receptors for each subtype (OTR, V1a, V1b, V2) to ensure that the binding is specific to a single receptor population. uq.edu.auunifi.it Tissues known to be rich in specific receptor subtypes, such as the uterus for OTR, liver for V1a, and kidney for V2, are also utilized. sci-hub.boxnih.gov

The process typically involves:

Preparation of cell membranes or tissue homogenates expressing the receptor of interest.

Incubation of these preparations with a constant concentration of a high-affinity radioligand specific for that receptor subtype.

Addition of increasing concentrations of the non-radiolabeled test compound (L-368,899).

Separation of bound from free radioligand and quantification of the radioactivity.

Plotting the displacement of the radioligand by the test compound to generate a competition curve, from which the IC50 is determined. usu.edu

By performing these assays across the different receptor subtypes, a profile of the compound's binding affinities can be constructed, and selectivity ratios can be calculated. nih.gov

Conformational Changes Induced by this compound Binding at the Receptor Level

The binding of a ligand to a GPCR is not a simple lock-and-key event; it is a dynamic process that induces or selects for specific conformational states in both the ligand and the receptor. These conformational changes determine the downstream signaling outcome (agonism, partial agonism, or antagonism).

NMR studies on oxytocin analogues where the Proline at position 7 (Pro7) is replaced by the conformationally restricted L-Tic or D-Tic residue provide significant insight. researchgate.net Research on the related compounds [Mpa1,L-Tic7]OT and [Mpa1,D-Tic7]OT has shown that these molecules can exist as a mixture of cis and trans isomers around the Cys(6)-Tic(7) peptide bond. researchgate.net The native oxytocin peptide is predominantly in the trans conformation, which is believed to be essential for its agonistic activity. researchgate.netresearchgate.net The introduction of the bulky Tic residue alters this equilibrium. The analogue [Mpa1,L-Tic7]OT displays partial agonistic activity, which is consistent with a reduction in the population of the fully active trans conformation. researchgate.net This suggests that the specific three-dimensional shape of the ligand presented to the receptor is a key determinant of the biological response.

When an antagonist like this compound binds, it stabilizes a conformation of the receptor that is different from the fully active state induced by an agonist. Cryo-electron microscopy structures of the OTR in its inactive, antagonist-bound state versus its active, oxytocin-bound state reveal these differences at a molecular level. nih.gov Agonist binding causes a series of side-chain reorientations in conserved "microswitches" within the receptor, leading to a large outward movement of transmembrane helix VI, which is a hallmark of GPCR activation. nih.gov Antagonist binding does not induce this large-scale rearrangement, thereby holding the receptor in an inactive or non-signaling conformation. The receptor must accommodate the specific shape of the antagonist, but this interaction fails to trigger the precise sequence of conformational changes required for G-protein coupling and subsequent cellular response. nih.gov

Table 3: Conformational and Activity Profile of Tic-Substituted Oxytocin Analogues Data from NMR studies and biological assays of analogues closely related to the subject compound. researchgate.net

CompoundKey Structural FeatureObserved ConformationBiological Activity at Human OTRBinding Affinity (IC50, nM)
[L-Tic7]OTL-Tic at position 7Reduction of trans formPartial Agonist130
[D-Tic7]OTD-Tic at position 7-Pure Antagonist730
[Mpa1,L-Tic7]OTMpa at pos. 1, L-Tic at pos. 7Reduction of trans formPartial Agonist103
[Mpa1,D-Tic7]OTMpa at pos. 1, D-Tic at pos. 7cis/trans isomers observedPure Antagonist380

Table of Mentioned Compounds

Abbreviated NameFull Name
This compound[β-mercaptopropionic acid¹, D-Tyrosine(ethyl)², L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid⁷]Oxytocin
Oxytocin (OT)Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂
RetosibanN-[(2S)-4,5-dihydro-5-methyl-2-phenyl-1H-imidazol-1-yl]methyl]-2-chloro-5-[[(2S)-2-ethyl-1-piperazinyl]sulfonyl]benzamide
[Mpa1,L-Tic7]OT[β-mercaptopropionic acid¹, L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid⁷]Oxytocin
[Mpa1,D-Tic7]OT[β-mercaptopropionic acid¹, D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid⁷]Oxytocin
[L-Tic7]OT[L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid⁷]Oxytocin
[D-Tic7]OT[D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid⁷]Oxytocin
d(CH2)5[Tyr(Me)2,Thr4,Orn8,Phe(3-125I,4N3)-NH29]vasotocindesamino-dicarba-[Tyrosine(methyl)²,Threonine⁴,Ornithine⁸,Phenylalanine(3-¹²⁵Iodo,4-azido)-amide⁹]vasotocin
[Mca,Tyr(O-Me)2,Thr4,Orn8,Tyr9-NH2]oxytocin[1-(β-mercapto-β,β-cyclopentamethylenepropionic acid), 2-O-methyltyrosine, 4-threonine, 8-ornithine, 9-tyrosylamide]oxytocin

Pharmacological Characterization of Mpa1, D Tyr Et 2, L Tic7 Ot in in Vitro Systems

Functional Agonism and Antagonism Assessment via Second Messenger Pathways

The functional activity of [Mpa1, D-Tyr(Et)2, L-Tic7]OT at the oxytocin (B344502) receptor has been characterized through in vitro assays that measure its ability to act as an agonist or antagonist. Research indicates that the stereochemistry at position 7 is a critical determinant of its functional outcome. The analog containing the L-Tic residue, [Mpa1, L-Tic7]OT, demonstrates partial agonistic activity. nih.govresearchgate.net In contrast, the corresponding analog with a D-Tic at position 7 acts as a pure antagonist, highlighting a clear structure-activity relationship. nih.govresearchgate.net This partial agonism signifies that the compound binds to the receptor and elicits a functional response, but one that is lower in magnitude than the endogenous full agonist, oxytocin.

The canonical signaling pathway for the oxytocin receptor upon agonist binding involves its coupling to G-proteins of the Gαq/11 family. smolecule.com This activation of Gαq initiates a well-defined intracellular signaling cascade. As a partial agonist, this compound is expected to trigger this same pathway, albeit with lower efficiency than oxytocin.

The sequence of events is as follows:

Phospholipase C (PLC) Activation : The activated Gαq protein stimulates the membrane-bound enzyme phospholipase C.

IP3 and DAG Production : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). revvity.comsmolecule.com

Intracellular Ca2+ Mobilization : IP3 diffuses through the cytosol and binds to IP3 receptors on the membrane of the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. smolecule.com This transient increase in intracellular Ca2+ is a hallmark of OTR activation. Studies confirm that oxytocin analogs can activate the phosphatidylinositol-calcium second messenger system.

Protein Kinase C (PKC) Activation : The rise in intracellular Ca2+ along with the presence of DAG synergistically activates members of the protein kinase C (PKC) family, which then phosphorylate various downstream protein targets to modulate cellular functions. smolecule.com

MAPK Pathway : The activation of GPCRs, including through Gαq, can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2). researchgate.net This can occur through complex cross-talk mechanisms involving PKC and other signaling intermediates.

While the primary coupling of OTR is to Gαq, some GPCRs can couple to multiple G-protein subtypes. For instance, OTR does not typically signal through the Gαs/cAMP pathway; in fact, Gαi coupling, which inhibits adenylyl cyclase and reduces cAMP levels, has been observed in some contexts. The precise profile of second messenger activation by this compound would require specific investigation.

Second MessengerRole in OTR Signaling Pathway
IP3 (Inositol Trisphosphate) Binds to receptors on the endoplasmic reticulum to trigger the release of stored intracellular Ca2+. smolecule.com
Ca2+ (Calcium) Acts as a ubiquitous intracellular messenger, activating a wide range of enzymes and proteins, including PKC. smolecule.com
DAG (Diacylglycerol) Functions as a co-activator of Protein Kinase C (PKC) at the cell membrane. smolecule.com
PKC (Protein Kinase C) A family of kinases that phosphorylate target proteins, leading to diverse cellular responses.
MAPK (Mitogen-Activated Protein Kinase) A cascade of protein kinases (e.g., ERK) involved in regulating cell proliferation, differentiation, and survival. researchgate.net
cAMP (Cyclic Adenosine Monophosphate) Primarily modulated by Gαs (stimulatory) and Gαi (inhibitory) proteins; not the main pathway for OTR.

Quantitative pharmacology is used to define a ligand's activity in terms of its potency and efficacy.

Potency refers to the concentration of a ligand required to produce a defined effect. It is often expressed as the half-maximal effective concentration (EC50) for an agonist or the half-maximal inhibitory concentration (IC50) in binding assays.

Efficacy describes the maximum response a ligand can produce upon binding to a receptor. A full agonist has high efficacy, while a partial agonist has lower intrinsic efficacy.

For this compound, binding affinity for the human oxytocin receptor has been measured, showing an IC50 value of 103 nM. nih.govresearchgate.net This value indicates a moderate to high affinity for the receptor. Its characterization as a partial agonist means that even at saturating concentrations, it cannot elicit the full biological response achievable by oxytocin. nih.govresearchgate.net This reduced efficacy is a key feature of its pharmacological profile and is attributed to the specific conformation stabilized by the L-Tic7 substitution. nih.gov

CompoundStereochemistry at Position 7Functional ActivityBinding Affinity (IC50, nM)
[L-Tic7]OT (Analog 1)L-TicPartial Agonist130 nih.gov
[D-Tic7]OT (Analog 2)D-TicPure Antagonist730 nih.gov
[Mpa1,L-Tic7]OT (Analog 3)L-TicPartial Agonist103 nih.gov
[Mpa1,D-Tic7]OT (Analog 4)D-TicPartial Agonist380 nih.gov

Functional Selectivity and Biased Agonism of this compound

Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. nih.govresearchgate.net This phenomenon arises when a ligand stabilizes a unique receptor conformation that has a preference for interacting with a specific subset of intracellular signaling partners (e.g., one type of G-protein over another, or G-proteins over β-arrestins).

The distinct activities of the L-Tic7 (partial agonist) and D-Tic7 (antagonist) analogs are a clear example of how a subtle structural change can dramatically alter the functional response, a key aspect of functional selectivity. nih.gov The conformationally restricted Tic residue appears to lock the peptide into a structure that is either partially activating or fully inhibitory depending on its stereochemistry.

The oxytocin receptor primarily couples to Gαq to mediate its main physiological effects. smolecule.com A partial agonist like this compound would, by definition, be less efficient at promoting this coupling compared to oxytocin. Biased agonism posits that this compound could show a different relative preference for Gαq versus other G-proteins that the OTR might interact with, such as Gαi. For a ligand to be termed "biased," its relative efficacy for activating the Gαq pathway versus another pathway (like β-arrestin recruitment) would need to be significantly different from that of a reference agonist like oxytocin. While the OTR is not known to robustly couple to Gαs, differential activation of Gαq versus Gαi pathways remains a theoretical possibility for a biased ligand. Specific studies using techniques like GTPγS binding assays for individual Gα subunits would be required to determine if this compound exhibits such differential G-protein coupling.

Upon agonist binding and GPCR phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor's intracellular domains. promega.com This interaction is crucial for two main processes:

Signal Desensitization : β-arrestin binding sterically hinders further G-protein coupling, terminating the primary signal.

G-protein-Independent Signaling : β-arrestin can act as a scaffold for other signaling proteins, initiating distinct signaling cascades (e.g., via the MAPK pathway).

A biased agonist may show a preference for G-protein signaling over β-arrestin recruitment, or vice-versa. nih.gov For example, a "G-protein biased" agonist would activate G-protein pathways with high efficacy but poorly recruit β-arrestin. Conversely, a "β-arrestin biased" agonist would strongly recruit β-arrestin while only weakly activating G-proteins. frontiersin.org The partial agonism of this compound could stem from a reduced ability to activate Gαq, a reduced ability to recruit β-arrestin, or a combination of both. Its specific bias profile has not been reported in the available literature but could be quantified using modern in vitro assays, such as those based on bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation, which directly measure receptor-β-arrestin interaction in live cells. promega.comnih.gov

Receptor Desensitization and Internalization Dynamics upon Activation by this compound (In Vitro)

Receptor desensitization and internalization are direct consequences of sustained agonist stimulation and subsequent β-arrestin recruitment. promega.com Following β-arrestin binding, the receptor-arrestin complex is often targeted to clathrin-coated pits for endocytosis, removing the receptor from the cell surface and further attenuating the signal. The kinetics and magnitude of this internalization can be ligand-dependent.

Ligands that are strong recruiters of β-arrestin typically induce robust and rapid receptor internalization. Partial agonists, or those with bias away from β-arrestin, may cause less internalization. The specific desensitization and internalization profile induced by this compound would depend on its efficacy for promoting GRK-mediated phosphorylation and subsequent β-arrestin recruitment. Given its status as a partial agonist, it is plausible that it would induce a lesser degree of desensitization and internalization compared to the full agonist oxytocin. However, without direct experimental evidence from cell-based imaging or receptor trafficking assays, this remains a hypothesis based on its observed partial efficacy in functional assays.

Comparative Pharmacological Profile of this compound with Clinically Relevant and Reference Ligands

The pharmacological profile of this compound, also known as L-371,257, has been characterized through various in vitro studies, establishing it as a potent and selective antagonist of the oxytocin receptor (OTR). Its properties are best understood when compared with endogenous ligands like oxytocin (OT) and arginine vasopressin (AVP), as well as with the clinically utilized OTR antagonist, atosiban (B549348).

In competitive binding assays using human uterine smooth muscle cell (USMC) plasma membranes, L-371,257 demonstrated high affinity for the human oxytocin receptor. nih.govnih.gov One study determined its equilibrium dissociation constant (Ki) to be 4.6 nM. It exhibits a high degree of selectivity for the OTR over the closely related human vasopressin receptors (V1a and V2), reportedly showing over 800-fold greater selectivity. This high selectivity is a key characteristic that distinguishes it from other ligands.

The functional antagonism of L-371,257 has been confirmed in cell-based assays. In human USMCs, both L-371,257 and atosiban potently inhibited the increase in intracellular calcium concentration ([Ca2+]i) stimulated by oxytocin in a concentration-dependent manner. nih.gov The inhibitory constants (Ki) for this effect were nearly identical for both antagonists, with values of 0.46 nM for L-371,257 and 0.49 nM for atosiban. nih.gov This indicates that both compounds are highly potent at blocking the functional response to oxytocin at its receptor. nih.gov

When compared to atosiban, which is known as a mixed oxytocin/vasopressin V1a receptor antagonist, L-371,257 presents a more selective profile. physiology.org While atosiban has affinity for both oxytocin and vasopressin receptors, L-371,257's activity is more specifically directed towards the OTR. nih.gov For instance, the inhibitory potency of the selective V1a receptor antagonist SR 49059 against oxytocin-induced effects was 18 to 20 times lower than that of L-371,257 and atosiban. nih.gov This highlights that the effects of L-371,257 are mediated specifically through the oxytocin receptor. nih.govnih.gov

The table below summarizes the comparative binding affinities and functional antagonist potencies of L-371,257 and reference ligands at human receptors.

Table 1: Comparative In Vitro Pharmacology at Human Receptors

Compound Receptor Assay Type Value
L-371,257 Oxytocin Receptor Binding Affinity (Ki) 4.6 nM
Oxytocin Receptor Functional Inhibition (Ki) 0.46 nM nih.gov
Vasopressin V1a Receptor Selectivity Ratio vs. OTR >800-fold
Vasopressin V2 Receptor Selectivity Ratio vs. OTR >800-fold
Atosiban Oxytocin Receptor Functional Inhibition (Ki) 0.49 nM nih.gov
Oxytocin Oxytocin Receptor Binding Affinity (Kd) 0.76 nM nih.gov

| Arginine Vasopressin (AVP) | Oxytocin Receptor | Binding Affinity | Displaces [3H]-oxytocin nih.gov |

In studies on isolated tissue, both L-371,257 and atosiban were found to significantly inhibit spontaneous contractions of human myometrium in a concentration-dependent manner, with the effect being more pronounced for L-371,257. This demonstrates its potent antagonistic activity in a physiologically relevant ex vivo system.

Structure Activity Relationship Sar Studies of Mpa1, D Tyr Et 2, L Tic7 Ot

Dissecting the Role of the N-Terminal Mpa¹ Modification in Ligand-Receptor Interactions

The substitution of the N-terminal cysteine residue with mercaptopropionic acid (Mpa) is a critical modification for conferring potent antagonist properties on oxytocin (B344502) analogues. This change involves the deamination of the Cys¹ residue, removing the N-terminal amino group. This modification, along with the introduction of bulky substituents at this position, such as in β-mercapto-β,β-pentamethylenepropionic acid (Pmp), has been a cornerstone in the design of OT antagonists. nih.gov

The primary role of the Mpa¹ modification is to increase the hydrophobicity and steric bulk at the N-terminus. This alteration is thought to prevent the conformational changes in the receptor that are necessary for signal transduction, thereby blocking the agonistic response. While the ligand can still bind to the receptor, the absence of the N-terminal amine and the presence of the Mpa group interfere with the activation mechanism. Studies on related antagonists have shown that this N-terminal modification is a key factor in transitioning a ligand from an agonist to a potent antagonist. For instance, the analogue [1-Beta-mercapto-beta,beta-pentamethylenepropionic acid]oxytocin was found to be a potent inhibitor of oxytocin's effects, demonstrating the significance of this type of modification. nih.gov The Mpa¹ residue in [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT serves to firmly anchor the ligand in the receptor binding pocket in a manner that precludes agonism, a foundational element of its antagonist profile. nih.gov

Analysis of the D-Tyr(Et)² Residue's Influence on Receptor Affinity and Selectivity

The substitution at position 2 is one of the most extensively studied modifications in the development of oxytocin antagonists. The native oxytocin peptide contains an L-Tyrosine at this position. The introduction of a D-amino acid with a bulky, aromatic side chain, such as O-ethyl-D-tyrosine (D-Tyr(Et)), is a determinant factor for high-affinity antagonism. nih.govnih.gov

The D-configuration and the hydrophobicity of the amino acid at position 2 are crucial for antagonistic activity. nih.gov The ethylation of the tyrosine hydroxyl group further enhances this hydrophobicity, contributing to a stronger interaction with a corresponding hydrophobic pocket in the OTR. Comprehensive studies involving the substitution of various amino acids at this position have shown that large, hydrophobic residues are essential for potent antagonism. nih.gov For example, variants with D-Trp or other bulky aromatic groups at position 2 also exhibit strong antagonist activity. nih.govacs.org

This modification significantly impacts not only the affinity for the OTR but also the selectivity over the structurally related vasopressin (V₁a and V₂) receptors. While many OT antagonists show cross-reactivity with vasopressin receptors, strategic modifications at position 2 can fine-tune this selectivity. For example, the antagonist [Mpa¹,D-Tyr(Et)²,Thr⁴,Orn⁸]-oxytocin was found to bind with high affinity to both oxytocin and V₁ vasopressin receptors in pregnant human myometrium. nih.gov The specific D-Tyr(Et)² residue is therefore a key contributor to the high inhibitory potency (pA₂) of the antagonist.

Table 1: Effect of Position 2 Substitution on Oxytocin Receptor Antagonist Potency
AnaloguePosition 2 ResidueAntagonist Potency (pA₂)
Parent Antagonist (PA)D-Trp7.77
[Mpa¹, D-Tyr(Et)², Deg⁹]OTD-Tyr(Et)8.68 ± 0.26
[1-β-Mpa, 2-(3,5-dibromo-L-Tyr)]OT3,5-dibromo-L-Tyr7.05

Investigating the Contribution of the Conformationally Restricted L-Tic⁷ Residue to the Ligand's Pharmacological Profile

Position 7 of oxytocin, occupied by Proline in the native hormone, is part of a critical β-turn structure in the C-terminal tail. Introducing conformationally restricted amino acids at this position can have profound effects on the ligand's structure and its interaction with the receptor. In [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT, this position is occupied by L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-Tic), a constrained analogue of phenylalanine. nih.gov

The incorporation of a rigid structure like Tic is intended to lock the peptide backbone into a specific conformation that is favorable for antagonist binding. By reducing the conformational flexibility of the acyclic tail portion of the antagonist, the entropic penalty of binding to the receptor is minimized, which can lead to higher affinity.

Research on the effects of Tic substitutions at position 7 in related vasopressin and oxytocin antagonists has shown that this modification is very well tolerated. nih.gov Specifically, studies report that L-Tic⁷ substitutions allow for "excellent retention of the characteristic potencies of the parent peptides". nih.gov This indicates that the rigid L-Tic residue successfully mimics the required β-turn conformation of the native Pro⁷, while potentially enhancing stability and receptor affinity by fixing the tail in an optimal orientation for binding and antagonism. The presence of L-Tic⁷ is therefore crucial for maintaining the high antagonistic potency of the molecule.

Significance of the Cyclic Backbone and Disulfide Bridge on Conformational Stability and Bioactivity

The cyclic structure of oxytocin, formed by a disulfide bridge between Cys¹ and Cys⁶, is indispensable for its biological activity. This 20-membered ring, known as the tocin ring, constrains the peptide backbone, forcing it into a specific three-dimensional shape that is recognized by the oxytocin receptor. nih.govrsc.org Linear analogues of oxytocin, in which this disulfide bond is absent, generally show a dramatic loss of activity, confirming that the cyclic conformation is a prerequisite for effective receptor binding and activation or antagonism.

The disulfide bond itself is a key structural element, but it is also a point of metabolic vulnerability. researchgate.net Structure-activity relationship studies have explored replacing this bond with more stable linkages to improve pharmacokinetic properties. These "disulfide bond engineering" efforts have included substitutions with:

Thioether bridges: More resistant to reduction than disulfide bonds. researchgate.net

Diselenide bridges: Can enhance stability and in some cases, receptor selectivity. nih.gov

Dicarba bridges: Offer increased stability against enzymatic degradation.

While these modifications can improve stability, they also alter the geometry and flexibility of the ring, which can impact receptor affinity and efficacy. researchgate.netnih.gov Analogues where the disulfide bridge is replaced by a selenylsulfide, diselenide, or even a ditelluride bridge have been shown to retain considerable affinity and functional potency, whereas significantly shortening the bridge can abolish activity entirely. nih.gov This demonstrates that while the covalent bond is critical, the precise bond length and the resulting ring conformation are finely tuned for optimal interaction with the receptor. In [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT, the native-like disulfide bridge (formed between Mpa¹ and Cys⁶) maintains the essential cyclic backbone required for high-affinity binding and potent bioactivity.

Systematic Mutational Analysis and Alanine (B10760859) Scanning to Map Critical Residues for Activity and Selectivity

Systematic mutational analysis is a powerful tool for elucidating the role of individual amino acid residues in a peptide's function. This approach involves replacing each residue one by one with another amino acid—often alanine (alanine scanning) or a D-amino acid—and then measuring the resulting change in biological activity. nih.govwikipedia.org Alanine is chosen for its neutral, non-bulky side chain, which allows researchers to probe the importance of the original side chain at that position. mybiosource.com

While a specific alanine scan of [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT is not detailed in the available literature, extensive systematic substitution studies on related OT antagonists have provided a clear map of critical residues.

Ring Residues (Positions 3-6): Studies involving the replacement of L-amino acids with their D-enantiomers in the ring portion of antagonists generally lead to a significant decrease in potency or complete inactivation. nih.gov This suggests that the specific stereochemistry of the ring residues is crucial for maintaining the correct backbone conformation for receptor binding. One notable exception was the substitution with D-Cys⁶, which unexpectedly resulted in a more potent antagonist, highlighting the complex nature of ligand-receptor interactions. nih.gov

Tail Residues (Positions 7-9): The tail sequence appears to be more tolerant of modifications. Systematic substitutions in this region have shown that changes can be made without losing, and in some cases even enhancing, antagonist potency. nih.gov For example, replacing residues at positions 7, 8, or 9 with tryptophan in one antagonist model resulted in analogues with equal or significantly increased potency.

These findings underscore that while the core ring structure is highly conserved in its requirements, the N-terminal position (1), the aromatic residue at position 2, and the C-terminal tail can be systematically modified to fine-tune antagonist potency and selectivity.

Table 2: Summary of Key Residue Contributions to Antagonist Activity
Position/ModificationResidue/StructurePrimary Role in Antagonism
1MpaInduces antagonist properties by removing N-terminal amine and adding bulk.
2D-Tyr(Et)Provides hydrophobicity and steric bulk essential for high affinity and antagonism.
7L-TicConformationally restricts the peptide tail, enhancing binding affinity.
1-6 BridgeDisulfide BondMaintains the essential cyclic conformation required for receptor recognition and binding.

Compound Names

Abbreviation/NameFull Name
[Mpa¹, D-Tyr(Et)², L-Tic⁷]OT[Mercaptopropionic acid¹, O-ethyl-D-tyrosine², L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid⁷]Oxytocin
OTOxytocin
MpaMercaptopropionic acid
Pmpβ-mercapto-β,β-pentamethylenepropionic acid
D-Tyr(Et)O-ethyl-D-tyrosine
L-TicL-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
[Mpa¹,D-Tyr(Et)²,Thr⁴,Orn⁸]-oxytocin[Mercaptopropionic acid¹, O-ethyl-D-tyrosine², Threonine⁴, Ornithine⁸]Oxytocin
[Mpa¹, D-Tyr(Et)², Deg⁹]OT[Mercaptopropionic acid¹, O-ethyl-D-tyrosine², L-α,β-diaminoglycine⁹]Oxytocin
[1-β-Mpa, 2-(3,5-dibromo-L-Tyr)]OT[1-β-Mercaptopropionic acid, 2-(3,5-dibromo-L-tyrosine)]Oxytocin
AVPArginine Vasopressin
CysCysteine
TyrTyrosine
ProProline
TrpTryptophan
OrnOrnithine
ThrThreonine

Computational Modeling and Rational Design Approaches for Mpa1, D Tyr Et 2, L Tic7 Ot and Analogs

Molecular Docking Studies of [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT into Oxytocin (B344502) and Vasopressin Receptor Models

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is crucial for understanding the interactions that drive the binding of [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT to its target receptors. While specific docking studies for [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT are not extensively detailed in publicly available literature, the principles of such studies can be inferred from research on related oxytocin analogs and the known structure-activity relationships.

The design of [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT incorporates several key modifications to the native oxytocin structure, each intended to enhance its antagonistic properties and receptor affinity. The substitution of the N-terminal cysteine with β-mercaptopropionic acid (Mpa) creates a "deamino" analog, which is known to increase the molecule's resistance to degradation by aminopeptidases. The introduction of an ethylated D-Tyrosine at position 2 is a well-established strategy for converting an agonist peptide into a potent antagonist. Furthermore, the incorporation of L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-Tic), a conformationally constrained amino acid, at position 7 is critical for defining the peptide's backbone structure and its interaction with the receptor.

Binding affinity data for closely related analogs highlight the importance of these modifications. For instance, studies on analogs where L-Tic or its D-isomer are incorporated at position 7 of deamino-oxytocin provide valuable insights.

Binding Affinities of Tic-Substituted Deamino-Oxytocin Analogs at the Human Oxytocin Receptor. nih.gov
CompoundModification at Position 7IC₅₀ (nM)
[Mpa¹,L-Tic⁷]OTL-Tic103
[Mpa¹,D-Tic⁷]OTD-Tic380

These findings suggest that the stereochemistry at position 7 significantly influences receptor affinity, with the L-Tic substitution resulting in a higher affinity for the human oxytocin receptor compared to the D-Tic analog. nih.gov Molecular docking studies would aim to elucidate the structural basis for this difference, examining the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions formed between the ligand and key residues within the binding pockets of the oxytocin and vasopressin receptors. Such studies are typically performed using homology models of the receptors, as obtaining crystal structures of peptide-bound G-protein coupled receptors remains challenging. nih.gov

Molecular Dynamics Simulations to Elucidate Ligand-Induced Conformational Changes and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. mdpi.com For [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT and its analogs, MD simulations can provide critical insights into the conformational flexibility of the peptide, the stability of the peptide-receptor complex, and the dynamic changes that occur upon binding.

NMR studies on related analogs, such as [Mpa¹,L-Tic⁷]OT and [Mpa¹,D-Tic⁷]OT, have revealed that these molecules can exist in both cis and trans conformations around the Cys⁶-Tic⁷ peptide bond. nih.gov This conformational heterogeneity is believed to be a key determinant of whether an analog acts as an agonist or an antagonist. While agonistic activity is often associated with the trans isomer, the presence of a cis conformation does not automatically confer antagonistic properties. nih.gov

MD simulations can be employed to:

Explore the conformational landscape of [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT in solution to understand its preferred shapes before receptor binding.

Simulate the process of the peptide binding to the oxytocin and vasopressin receptors to observe the induced conformational changes in both the ligand and the receptor.

Assess the stability of the docked poses obtained from molecular docking studies, providing a more dynamic and realistic picture of the binding interactions. mdpi.com

Calculate the binding free energy of the peptide-receptor complex, which can be correlated with experimental binding affinities.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for oxytocin antagonists like [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial arrangement.

The development of a pharmacophore model for this class of compounds would involve:

Selection of a training set: A group of molecules with known binding affinities for the oxytocin receptor, including potent antagonists and inactive or weakly active analogs.

Conformational analysis: Generating a range of possible 3D structures for each molecule in the training set.

Feature identification and alignment: Identifying common chemical features and aligning the molecules based on these features to create a 3D model that represents the essential interactions for antagonism.

Once a reliable pharmacophore model is developed, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel, non-peptidic molecules that match the pharmacophore and are therefore likely to be oxytocin antagonists. This approach allows for the discovery of new chemical scaffolds that may have improved pharmacokinetic properties compared to peptide-based drugs.

Structure-Based Drug Design Utilizing Receptor Structural Data

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, in this case, the oxytocin and vasopressin receptors. While experimental structures of these receptors in complex with peptide antagonists are scarce, homology models based on related G-protein coupled receptors provide a valuable starting point for SBDD.

The SBDD process for optimizing analogs of [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT would involve:

Analysis of the binding site: Identifying key amino acid residues in the receptor's binding pocket that interact with the antagonist.

In silico modifications: Making targeted chemical modifications to the peptide in the computational model to enhance its interactions with the receptor. For example, a new functional group could be added to form an additional hydrogen bond with a specific residue in the binding pocket, thereby increasing affinity.

Predicting binding affinity: Using computational methods to predict the binding affinity of the newly designed analogs before they are synthesized.

This iterative cycle of computational design, chemical synthesis, and biological testing can significantly accelerate the drug discovery process, leading to the development of antagonists with higher potency and selectivity. The detailed understanding of the binding pocket's shape, size, and chemical environment allows for the rational design of modifications that optimize the fit and interactions of the ligand.

Application of Machine Learning and Artificial Intelligence in Peptide Lead Optimization for Neuropeptide Receptors

Machine learning (ML) and artificial intelligence (AI) are transforming the landscape of drug discovery, including the optimization of peptide-based therapeutics. polifaces.de For neuropeptide receptors, these technologies can be applied to overcome the challenges associated with the vast chemical space of possible peptide sequences and modifications.

Key applications of ML and AI in the optimization of peptide leads like [Mpa¹, D-Tyr(Et)², L-Tic⁷]OT include:

Quantitative Structure-Activity Relationship (QSAR) models: ML algorithms can be used to build predictive QSAR models that correlate the structural features of a series of peptide analogs with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

De novo peptide design: Generative AI models can be trained on known peptide sequences and their properties to design entirely new peptides with desired characteristics, such as high affinity for the oxytocin receptor and improved metabolic stability. mpu.edu.mo

Predicting pharmacokinetic properties: AI models can be trained to predict properties such as absorption, distribution, metabolism, and excretion (ADME) of peptide analogs, helping to identify candidates with better drug-like properties early in the discovery process.

By integrating large datasets from experimental studies with advanced computational algorithms, ML and AI can guide the lead optimization process more efficiently than traditional trial-and-error approaches, ultimately accelerating the development of new and improved therapeutics targeting neuropeptide receptors. polifaces.de

Advanced Research Methodologies and Future Directions in Neuropeptide Ligand Research

Development of Novel Molecular Tools and Probes Based on [Mpa1, D-Tyr(Et)2, L-Tic7]OT

The unique structural modifications of this compound make it an ideal scaffold for the development of sophisticated molecular probes. Its enhanced stability, a result of the Mpa1 substitution which protects against enzymatic degradation, and its high receptor affinity, conferred by the D-Tyr(Et)2 and L-Tic7 residues, are critical attributes for tools designed for prolonged or sensitive experiments.

Visualizing ligand-receptor interactions in real-time is a primary goal in pharmacology. A key approach involves attaching fluorescent molecules to ligands to track their binding to cell surface receptors. The development of potent and selective peptide ligands is the first step in creating such imaging agents. Synthetic analogues like this compound are prime candidates for fluorescent labeling due to their high stability and affinity.

The design process involves identifying a site on the peptide that can be chemically modified to attach a fluorophore without compromising its binding affinity or pharmacological activity. The structural stability of the Mpa1-containing ring and the constrained conformation provided by L-Tic7 could allow for the strategic addition of a fluorescent tag, potentially at a position determined to be less critical for receptor interaction. Once synthesized, these fluorescent probes can be applied to in vitro cell cultures expressing oxytocin (B344502) receptors. Using techniques like fluorescence microscopy or flow cytometry, researchers can directly visualize receptor populations, quantify binding kinetics, and observe receptor trafficking and internalization, providing spatial and temporal insights into the ligand-receptor lifecycle.

Recent breakthroughs have led to the creation of genetically encoded sensors that can monitor the release of neuropeptides like oxytocin with high spatiotemporal resolution. These sensors, often based on the G-protein-coupled receptor (GPCR) for the neuropeptide of interest, are engineered to fluoresce upon binding their ligand. For example, sensors like GRAB_OT1.0 were developed by inserting a circularly permuted green fluorescent protein (cpGFP) into an intracellular loop of the oxytocin receptor.

While these sensors are not based on synthetic ligands, highly selective and potent ligands like this compound are indispensable for their validation and use. In an in vitro setting, this analogue could be used to:

Confirm Specificity: By demonstrating that the sensor responds to oxytocin but not to the application of an antagonist like a modified version of this compound, researchers can confirm the sensor is specific to that receptor.

Characterize Pharmacology: The known agonist or antagonist properties of the synthetic ligand can be used to characterize the sensor's response profile.

Probe Endogenous Systems: In co-culture systems, the analogue can be used to block endogenous signaling, thereby isolating the specific peptidergic pathways being monitored by the sensor.

Exploration of Receptor Dimerization and Oligomerization in the Context of Peptide Ligand Action

It is now understood that many GPCRs, including oxytocin and vasopressin receptors, can form dimers or higher-order oligomers. This dimerization can significantly impact receptor signaling and pharmacology. Ligand binding is believed to play a crucial role in stabilizing specific conformations of these receptor dimers, which in turn determines the nature and strength of the downstream signal.

The distinct pharmacological profile of a ligand—whether it is an agonist, partial agonist, or antagonist—can differentially influence the quaternary structure of the receptor. Synthetic ligands with constrained conformations, such as the Tic-containing analogue this compound, are valuable tools for these investigations. By comparing the effects of the endogenous ligand (oxytocin) with those of a rigid analogue, researchers can use techniques like Förster resonance energy transfer (FRET) in cell-based assays to study how ligand structure affects the proximity and orientation of receptor monomers within a dimer. Such studies can elucidate whether specific dimeric arrangements are linked to agonism versus antagonism at the oxytocin receptor.

Investigation of Allosteric Modulation of Oxytocin/Vasopressin Receptors by Synthetic Peptides

Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site used by the endogenous ligand. This binding can modify the receptor's affinity for the endogenous ligand or alter its signaling efficacy. Some studies suggest that certain amino acid substitutions in oxytocin analogues may produce allosteric effects by inducing a structural change in the receptor.

The complex modifications in this compound, particularly the bulky and conformationally restricted L-Tic residue, make it a candidate for exploring such phenomena. It is plausible that while the core pharmacophore engages the orthosteric pocket, other parts of the peptide could interact with an allosteric site. In vitro experiments can be designed to test this hypothesis. For instance, researchers could measure the binding and functional response of oxytocin in the presence of varying concentrations of the synthetic analogue. A non-competitive interaction pattern would suggest allosteric modulation, providing a deeper understanding of the receptor's activation mechanism and opening new avenues for therapeutic design.

Advancements in High-Throughput Screening (HTS) Methodologies for Identifying Peptide Receptor Modulators

The discovery of novel neuropeptide receptor modulators has been accelerated by the development of high-throughput screening (HTS) methodologies. These techniques allow for the rapid testing of large libraries of compounds for their ability to interact with a specific receptor target. Common HTS formats include cell-based reporter assays, where receptor activation triggers the expression of a measurable protein like luciferase or β-lactamase, and fluorescence-based assays that measure downstream signaling events like calcium release or changes in membrane potential.

A well-characterized ligand such as this compound is a critical component in an HTS campaign for oxytocin receptor modulators. It can serve multiple roles:

Positive/Negative Control: In screens for agonists, a known agonist is used as a positive control. In screens for antagonists, an antagonist analogue would be used to validate the assay's ability to detect inhibition.

Competitive Ligand: In binding assays, a radiolabeled or fluorescently-labeled version of the analogue could be used. A test compound's ability to displace the labeled ligand from the receptor indicates a binding interaction.

Selectivity Screening: The ligand can be used in counter-screens with related receptors (e.g., vasopressin V1a and V2 receptors) to ensure that hit compounds are selective for the oxytocin receptor.

Table 1: Comparison of High-Throughput Screening (HTS) Methodologies for Peptide Receptor Modulators
HTS MethodPrincipleAdvantagesDisadvantagesRole of a Reference Ligand
Reporter Gene Assay Receptor activation drives expression of a reporter gene (e.g., luciferase).High sensitivity; measures a functional downstream endpoint.Indirect measure of activation; can be slow (requires transcription/translation).Used as a positive control (agonist) or to test inhibition (antagonist).
FRET-Based Assay Measures interaction between two fluorescently tagged molecules (e.g., receptor and signaling protein) upon activation.Real-time kinetic data; homogeneous assay format.Requires genetic engineering of assay components; potential for artifacts.To induce or block the conformational change that produces the FRET signal.
Calcium Flux Assay A fluorescent dye reports changes in intracellular calcium, a common second messenger for OTR.Fast and direct measure of Gq-coupled receptor activation; widely available reagents.Only applicable to GPCRs that signal through calcium; signal can be transient.Used as a reference

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing [Mpa1, D-Tyr(Et)2, L-Tic7]OT, and how do modifications in its structure impact bioactivity?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with orthogonal protection for D-Tyr(Et) and L-Tic residues. Post-synthetic modifications (e.g., ethylation of tyrosine) require precise control of reaction conditions (pH, temperature) to avoid racemization. Bioactivity assays (e.g., receptor-binding studies or cAMP inhibition) should compare modified vs. unmodified analogs to quantify structural-activity relationships .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) to confirm stereochemistry at D-Tyr and L-Tic positions. Circular dichroism (CD) can assess conformational stability under physiological conditions. Purity is validated via reverse-phase HPLC with UV/fluorescence detection .

Q. What receptor targets are associated with this compound, and how are binding affinities measured?

  • Methodological Answer : The compound is hypothesized to target opioid or neuropeptide receptors (e.g., µ-opioid receptors). Radioligand displacement assays (using [³H]-labeled antagonists) or surface plasmon resonance (SPR) quantify binding affinities (Ki or Kd). Competitive binding curves should include controls for nonspecific binding .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported efficacy of this compound across different in vivo models?

  • Methodological Answer : Apply a PICOT framework to standardize variables:

  • Population : Animal models (e.g., murine vs. primate).
  • Intervention : Dosage, administration route (IV vs. ICV).
  • Comparison : Baseline vs. post-treatment biomarker levels (e.g., β-endorphin).
  • Outcome : Analgesic efficacy (tail-flick test) vs. side effects (respiratory depression).
  • Time : Acute vs. chronic exposure.
    Systematic reviews and meta-analyses can identify confounding variables (e.g., species-specific receptor density) .

Q. What factorial design approaches are optimal for studying the synergistic effects of this compound with adjunct therapies?

  • Methodological Answer : A 2×2 factorial design tests interactions between the peptide and adjuncts (e.g., NSAIDs):

  • Factor 1 : Presence/absence of this compound.
  • Factor 2 : Presence/absence of adjunct therapy.
    Outcomes (e.g., pain threshold, inflammation markers) are analyzed via ANOVA with post-hoc Tukey tests. Power analysis ensures adequate sample size to detect interaction effects .

Q. How can conflicting data on the compound’s metabolic stability be addressed using computational and empirical methods?

  • Methodological Answer : Combine in vitro assays (e.g., liver microsome stability tests) with in silico predictions (molecular dynamics simulations of protease binding sites). Discordant results may arise from assay conditions (e.g., microsome donor species). Replicate studies under standardized protocols (e.g., CLSI guidelines) and validate with LC-MS/MS metabolite profiling .

Q. What theoretical frameworks guide the exploration of this compound’s role in modulating neurotransmitter release?

  • Methodological Answer : Link hypotheses to neurotransmitter release kinetics models (e.g., vesicular fusion-pore dynamics). Use patch-clamp electrophysiology to measure Ca<sup>2+</sup>-dependent exocytosis in presynaptic neurons. Theoretical alignment ensures mechanistic insights align with established neuropeptide signaling pathways .

Methodological Guidance for Data Interpretation

Q. How should researchers prioritize conflicting findings between in vitro potency and in vivo bioavailability studies?

  • Methodological Answer : Apply the FINER criteria to assess feasibility and novelty:

  • Feasible : Compare in vitro-in vivo correlation (IVIVC) models.
  • Novel : Investigate novel delivery systems (e.g., nanoparticle encapsulation).
  • Ethical : Prioritize animal welfare in bioavailability trials.
  • Relevant : Align with clinical translation goals (e.g., chronic pain management) .

Q. What strategies mitigate bias when analyzing dose-response relationships in preclinical studies?

  • Methodological Answer : Use blinded randomization for treatment groups and automated data collection (e.g., electronic von Frey systems). Statistical adjustments (e.g., Bonferroni correction) control for multiple comparisons. Pre-register study protocols on platforms like Open Science Framework to reduce reporting bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.